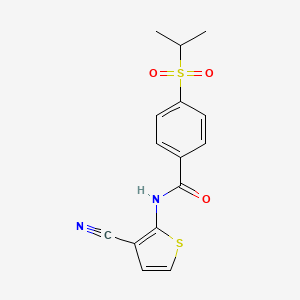![molecular formula C15H18N2O4 B2951443 N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide CAS No. 2199783-48-5](/img/structure/B2951443.png)
N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, also known as OXA-23, is a carbapenemase enzyme that is commonly found in Acinetobacter baumannii, a gram-negative bacterium that causes a range of infections in humans. OXA-23 has become a significant concern for healthcare providers due to its ability to confer resistance to carbapenem antibiotics, which are often used as a last resort for treating infections caused by multidrug-resistant bacteria.
Mecanismo De Acción
N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide confers resistance to carbapenem antibiotics by hydrolyzing the beta-lactam ring, which is a key component of these antibiotics. This results in the inactivation of the antibiotic and renders it ineffective against the bacterium. N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide is able to hydrolyze a wide range of carbapenem antibiotics, making it a significant threat to public health.
Biochemical and physiological effects:
In addition to its role in antibiotic resistance, N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide has been shown to have other biochemical and physiological effects on bacteria and host cells. For example, N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide has been shown to increase the production of reactive oxygen species in bacteria, which can lead to oxidative stress and cell damage. Additionally, N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide has been shown to interact with host immune cells, which may contribute to the pathogenesis of infections caused by carbapenem-resistant bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide in lab experiments has several advantages, including its ability to confer resistance to carbapenem antibiotics, which allows researchers to study the effects of antibiotic resistance on bacterial physiology and pathogenesis. However, there are also limitations to the use of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, including the potential for contamination of other bacterial strains with the plasmid vector used to produce the enzyme.
Direcciones Futuras
There are several future directions for research on N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, including the development of new antibiotics that are not susceptible to hydrolysis by the enzyme. Additionally, researchers may investigate strategies for inhibiting the activity of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, such as the use of small molecule inhibitors or monoclonal antibodies. Finally, there is a need for further research on the physiological and biochemical effects of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide on bacterial and host cells, with the aim of developing new treatments for infections caused by carbapenem-resistant bacteria.
Métodos De Síntesis
The synthesis of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide involves the cloning of the blaN-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide gene, which encodes for the carbapenemase enzyme, into a plasmid vector. The plasmid is then transformed into a suitable host organism, such as Escherichia coli, which is used to produce large quantities of the enzyme. The purified enzyme can then be used for further research or diagnostic purposes.
Aplicaciones Científicas De Investigación
N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide has been the subject of extensive research due to its clinical significance. Studies have focused on understanding the mechanism of action of the enzyme, as well as its biochemical and physiological effects on bacteria and host cells. Additionally, researchers have investigated strategies for inhibiting the activity of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, with the aim of developing new treatments for infections caused by carbapenem-resistant bacteria.
Propiedades
IUPAC Name |
N-methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-15(19)17(2)8-14(18)16-11-4-6-12(7-5-11)21-13-9-20-10-13/h3-7,13H,1,8-10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLYMWWJQSFKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OC2COC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-({[4-(oxetan-3-yloxy)phenyl]carbamoyl}methyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

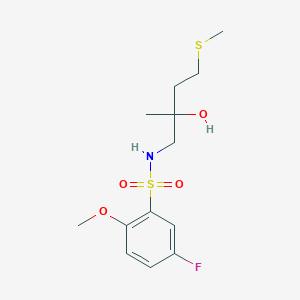
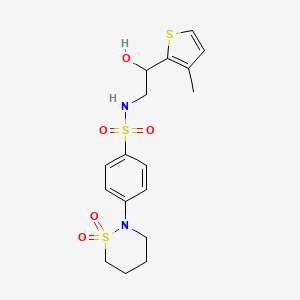
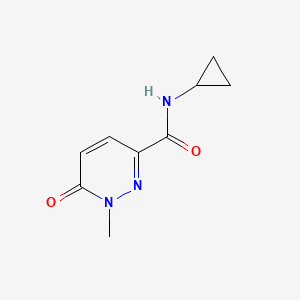
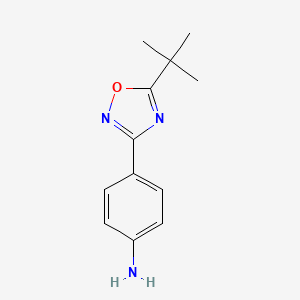
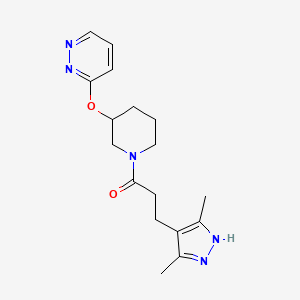
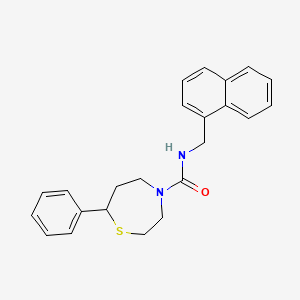
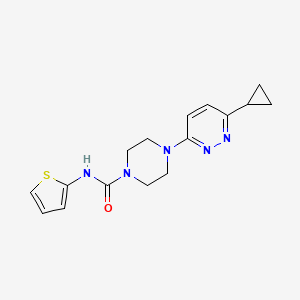
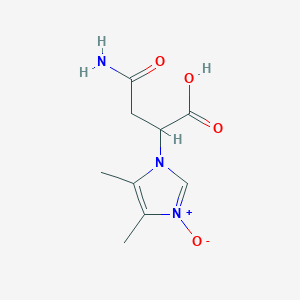
![Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2951375.png)
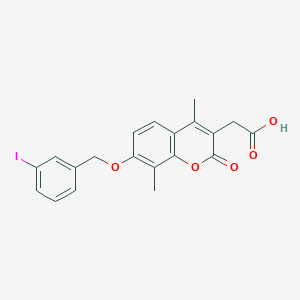
![4-[(Propan-2-yloxy)methyl]aniline](/img/structure/B2951379.png)
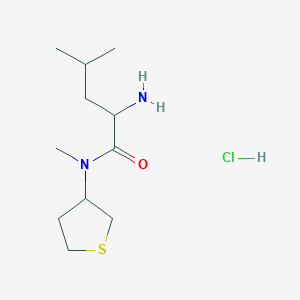
![2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2951381.png)
